(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
Properties
IUPAC Name |
2-amino-1-[(E)-furan-2-ylmethylideneamino]-N-[(4-methoxyphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6O3/c1-32-16-10-8-15(9-11-16)13-26-24(31)20-21-23(29-19-7-3-2-6-18(19)28-21)30(22(20)25)27-14-17-5-4-12-33-17/h2-12,14H,13,25H2,1H3,(H,26,31)/b27-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPNISNPBLENTC-MZJWZYIUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CO5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CO5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article provides a detailed exploration of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The compound features several key structural components:
- Pyrrolo[2,3-b]quinoxaline core: Known for its diverse biological activities.
- Furan moiety : Often associated with anti-inflammatory and anticancer properties.
- Methoxybenzyl group : Contributes to the lipophilicity and potentially enhances bioavailability.
Anticancer Activity
Recent studies have indicated that pyrroloquinoxaline derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications in the pyrroloquinoxaline scaffold could enhance antiproliferative activity against human cancer cells, with IC50 values ranging from 5 to 15 µM depending on the specific derivative and cell line tested .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Quinoxaline derivatives are known to display antibacterial and antifungal properties. A review highlighted that certain pyrrolo[1,2-a]quinoxaline derivatives showed promising results against Mycobacterium tuberculosis, indicating a potential for use in treating bacterial infections .
The mechanisms underlying the biological activities of this compound involve:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and survival. For example, docking studies have suggested that it can effectively bind to the active sites of various enzymes related to tumor growth.
- Induction of Apoptosis : Evidence suggests that derivatives can induce apoptosis in cancer cells via intrinsic pathways, potentially through the activation of caspases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Variations : The presence of electron-withdrawing or electron-donating groups on the furan or methoxybenzyl moieties can significantly influence the compound's potency. For instance, replacing methoxy with a more electronegative group generally enhances anticancer activity .
| Compound Variation | Biological Activity | IC50 (µM) |
|---|---|---|
| Base Structure | Moderate | 15 |
| Methoxy Substituted | Enhanced | 8 |
| Electron-Withdrawing Group | Significantly Enhanced | 5 |
Case Studies
- Anticancer Efficacy : A study evaluated several pyrroloquinoxaline derivatives, including our compound, against breast and lung cancer cell lines. Results showed that compounds with furan moieties exhibited significantly lower IC50 values compared to those without, confirming the importance of this structural feature in enhancing anticancer efficacy .
- Antimicrobial Activity : Another research focused on the antimicrobial potential against resistant strains of bacteria. The compound demonstrated notable activity with MIC values comparable to standard antibiotics, suggesting its viability as a lead compound for further development in antimicrobial therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
